molecular formula C10H14O2 B15447233 2-Ethyl-4,6-dimethylbenzene-1,3-diol CAS No. 63521-11-9

2-Ethyl-4,6-dimethylbenzene-1,3-diol

Cat. No.: B15447233
CAS No.: 63521-11-9
M. Wt: 166.22 g/mol
InChI Key: HDIKKPMNDXCMIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-4,6-dimethylbenzene-1,3-diol is a dihydroxybenzene derivative of interest in organic chemical and pharmaceutical research. As a substituted benzene-1,3-diol (resorcinol), this compound serves as a versatile synthetic intermediate and building block for the development of more complex molecules . The specific placement of the ethyl and methyl substituents on the phenolic core makes it a valuable substrate for studying structure-activity relationships in medicinal chemistry and for the synthesis of specialized polymers and fine chemicals. Researchers utilize this and related alkyl-substituted diols in explorations of antioxidant activity, as precursors to fragrance ingredients, and in material science . This product is provided for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet and handle this material with appropriate precautions, as compounds in this class may exhibit hazards such as toxicity to aquatic life and health risks upon exposure .

Properties

CAS No.

63521-11-9

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

2-ethyl-4,6-dimethylbenzene-1,3-diol

InChI

InChI=1S/C10H14O2/c1-4-8-9(11)6(2)5-7(3)10(8)12/h5,11-12H,4H2,1-3H3

InChI Key

HDIKKPMNDXCMIW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC(=C1O)C)C)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The target compound shares a resorcinol (1,3-dihydroxybenzene) backbone with other substituted diols. Key structural analogs include:

  • 5-[2-(3,4-Dihydroxyphenyl)ethyl]-4,6-bis(3-methylbut-2-en-1-yl)benzene-1,3-diol: This bibenzyl derivative () features prenyl (3-methylbut-2-en-1-yl) groups at positions 4 and 6 and a dihydroxyphenyl-ethyl substituent at position 3.
  • 4,6-Diethylresorcinol: A simpler analog lacking the 2-ethyl group, which may reduce steric hindrance and alter solubility profiles.

Physicochemical Properties

Property 2-Ethyl-4,6-dimethylbenzene-1,3-diol 5-[2-(3,4-Dihydroxyphenyl)ethyl]-4,6-bis(prenyl)benzene-1,3-diol
Molecular Weight ~194.23 g/mol ~454.55 g/mol
Substituents Ethyl, methyl (saturated) Prenyl (unsaturated), dihydroxyphenyl-ethyl
Lipophilicity (LogP) Moderate (~2.5 estimated) High (>4 estimated)
Solubility Moderate in polar solvents Low in water, high in organic solvents

The ethyl and methyl groups in the target compound provide balanced lipophilicity, favoring membrane permeability without excessive hydrophobicity. In contrast, the prenyl groups in the bibenzyl analog increase molecular weight and logP, likely enhancing lipid bilayer interaction but reducing aqueous solubility .

Research Findings

  • Synthetic Accessibility : The target compound’s synthesis is presumed to be more straightforward than that of prenylated analogs, which require specialized reagents for introducing unsaturated chains .
  • Thermal Stability : Differential scanning calorimetry (DSC) studies on similar alkyl-substituted diols indicate melting points between 80–120°C, whereas prenylated derivatives decompose at lower temperatures due to unsaturated bonds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Ethyl-4,6-dimethylbenzene-1,3-diol, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or electrophilic substitution on a resorcinol (benzene-1,3-diol) backbone. For example, alkylation with ethyl and methyl groups can be achieved using AlCl₃ as a catalyst in anhydrous conditions . To optimize purity, column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended. Intermediate characterization via TLC and GC-MS ensures reaction progress monitoring.

Q. How should researchers characterize the molecular structure of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • ¹H/¹³C-NMR : Assign peaks based on substituent effects (e.g., downfield shifts for hydroxyl groups at ~5.5 ppm in DMSO-d₆) .
  • FT-IR : Confirm hydroxyl (3200–3500 cm⁻¹) and aromatic C–H (3000–3100 cm⁻¹) stretches .
  • HRMS : Validate molecular formula (C₁₀H₁₄O₂) with <2 ppm error .

Q. What are the key solubility and stability considerations for this compound?

  • Methodological Answer : The compound is polar due to hydroxyl groups, making it soluble in DMSO, ethanol, and methanol but poorly in hexane. Stability tests under varying pH (e.g., 4–10) and temperatures (25–60°C) are critical. Store in amber vials at –20°C under inert gas to prevent oxidation .

Advanced Research Questions

Q. How do substituent positions (ethyl and methyl groups) influence the compound’s biological activity?

  • Methodological Answer : Compare analogs via in vitro assays (e.g., antimicrobial MIC tests). For example, in related diol derivatives, bulky substituents like ethyl groups enhance lipid membrane penetration, improving antibacterial activity against Staphylococcus aureus . Computational docking (AutoDock Vina) can predict binding affinities to target enzymes (e.g., bacterial dihydrofolate reductase) .

Q. What advanced techniques resolve contradictions in spectroscopic data for derivatives?

  • Methodological Answer : Conflicting NMR signals (e.g., overlapping peaks) can be addressed via:

  • 2D NMR (COSY, HSQC) : Elucidate proton-proton and carbon-proton correlations .
  • Chiral-phase HPLC : Separate enantiomers if asymmetric centers are present .
  • X-ray crystallography : Resolve absolute configuration ambiguities (e.g., CCDC deposition) .

Q. How can computational modeling predict the compound’s reactivity and stability?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to:

  • Predict tautomeric equilibria (enol-keto forms) .
  • Calculate HOMO-LUMO gaps for redox potential estimation.
  • Simulate hydrogen-bonding networks in crystal packing (Mercury software) .

Q. What strategies improve yield in multi-step syntheses of functionalized derivatives?

  • Methodological Answer : Optimize stepwise protocols:

  • Protection/deprotection : Use TBDMS-Cl for hydroxyl group protection during alkylation .
  • Catalytic systems : Pd/C for hydrogenolysis or Suzuki-Miyaura coupling for aryl functionalization .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 8 hours) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.